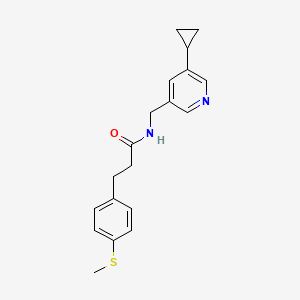
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H20N2S and a molecular weight of 296.42 g/mol. Its structure features a cyclopropyl group attached to a pyridine ring, along with a propanamide moiety that includes a methylthio-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2S |
| Molecular Weight | 296.42 g/mol |
| CAS Number | 2034206-52-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related compounds demonstrated antiproliferative effects against various cancer cell lines, including pancreatic cancer cells. The mechanism of action is believed to involve DNA intercalation and modulation of cell signaling pathways.
In one study, derivatives containing similar structural motifs were tested for their ability to inhibit the proliferation of cancer cells. The results showed IC50 values in the low micromolar range, indicating potent activity against specific cancer types. For example:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (Pancreatic) | 0.051 |
| Panc-1 (Pancreatic) | 0.066 |
| WI38 (Normal Fibroblast) | 0.36 |
These findings suggest that the compound may selectively target cancer cells while exhibiting less toxicity towards normal cells.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation and survival, thereby modulating their activity and influencing various cellular pathways.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study published in 2024 investigated the antiproliferative effects of various derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against pancreatic cancer cell lines, with IC50 values ranging from 0.051 to 0.226 µM depending on the exposure time and concentration used .
- Mechanistic Insights : Another research effort focused on understanding the electronic structure and charge distribution of similar compounds using Density Functional Theory (DFT). This computational analysis provided insights into how structural modifications could enhance biological activity by improving interactions with target biomolecules .
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-7-2-14(3-8-18)4-9-19(22)21-12-15-10-17(13-20-11-15)16-5-6-16/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLMVHWWZNHXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













